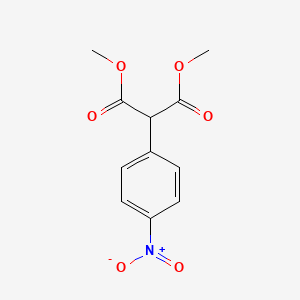

Dimethyl 2-(4-nitrophenyl)malonate

Übersicht

Beschreibung

Dimethyl 2-(4-nitrophenyl)malonate is an organic compound with the molecular formula C11H11NO6. It is a derivative of malonic acid and contains a nitrophenyl group attached to the malonate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 2-(4-nitrophenyl)malonate can be synthesized through several methods. One common method involves the reaction of dimethyl malonate with 1-bromo-4-nitrobenzene in the presence of potassium phosphate and palladium(II) acetate as a catalyst. The reaction is carried out under an argon atmosphere in dry dioxane at 90°C for 8 hours .

Another method involves the reaction of this compound with potassium carbonate in N,N-dimethylformamide at 0°C to room temperature for 18 hours. Methyl iodide is added to the reaction mixture, and the product is isolated by extraction with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2-(4-nitrophenyl)malonate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The malonate moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives of this compound.

Substitution: Various substituted malonates depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-(4-nitrophenyl)malonate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds .

Wirkmechanismus

The mechanism of action of dimethyl 2-(4-nitrophenyl)malonate involves its interaction with molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biomolecules. The malonate moiety can participate in nucleophilic substitution reactions, forming covalent bonds with electrophiles. These interactions can modulate various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Dimethyl 2-(4-nitrophenyl)malonate can be compared with other similar compounds, such as:

Dimethyl malonate: A diester derivative of malonic acid used in organic synthesis and the fragrance industry.

Diethyl malonate: Another ester derivative of malonic acid with similar applications in organic synthesis.

Methyl 2-(4-nitrophenyl)malonate: A similar compound with a methyl ester group instead of a dimethyl ester group.

This compound is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities.

Biologische Aktivität

Dimethyl 2-(4-nitrophenyl)malonate is an organic compound characterized by its unique structure, which includes a nitrophenyl group attached to a malonate moiety. This compound has garnered attention in various fields of research due to its potential biological activities. This article presents a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and is known for its reactivity due to the presence of the nitrophenyl group. The compound can be synthesized through various methods, including base-mediated reductive cyclization and Diels-Alder reactions, which have been shown to yield derivatives with significant biological activity .

Synthesis Pathways:

- Base-Mediated Reductive Cyclization: This method involves the reaction of dimethyl 2-(4-bromo-2-nitrophenyl) malonate leading to products with potential cytotoxic properties against cancer cell lines .

- Diels-Alder Reaction: This reaction can be utilized to form complex structures that include the benzazocine ring system, which is associated with various natural products known for their biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through redox reactions and nucleophilic substitutions. The nitrophenyl group can undergo oxidation and reduction processes, leading to reactive intermediates that may affect cellular pathways.

Key Mechanisms:

- Redox Reactions: The nitrophenyl moiety can be oxidized or reduced, potentially leading to the formation of reactive oxygen species (ROS), which can influence cell signaling pathways.

- Nucleophilic Substitution: The malonate part can participate in nucleophilic attacks on electrophiles, forming covalent bonds that may alter protein functions or enzyme activities.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in cancer research and antimicrobial studies.

Anticancer Activity

In recent studies, compounds derived from this compound have shown promising cytotoxic effects against several cancer cell lines. For instance, derivatives have been tested against the MCF7 human breast cancer cell line, demonstrating varying degrees of cytotoxicity. Notably, one derivative exhibited significant activity compared to natural products like aspernomine .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 15.0 |

| Compound B | MCF7 | 12.5 |

| Natural Product | MCF7 | 18.0 |

Antimicrobial Activity

Additionally, derivatives of this compound have been evaluated for their antibacterial and antiviral properties. One study reported that a related compound showed excellent antibacterial activity against Xanthomonas oryzae with an EC50 value significantly lower than standard antibiotics .

Table 2: Antimicrobial Activity Data

| Compound | Target Organism | EC50 (µg/mL) |

|---|---|---|

| Compound C | Xanthomonas oryzae | 10.2 |

| Compound D | Tobacco Mosaic Virus | 74.3 |

Case Studies

- Cytotoxicity Evaluation: A study evaluated the cytotoxic effects of several derivatives of this compound on various cancer cell lines. Results indicated that structural modifications significantly influenced activity levels, suggesting a need for further exploration in drug design .

- Antiviral Studies: Another investigation focused on the antiviral potential of compounds containing the malonate group against tobacco mosaic virus. The results highlighted significant binding affinities and curative activities compared to established antiviral agents .

Eigenschaften

IUPAC Name |

dimethyl 2-(4-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-17-10(13)9(11(14)18-2)7-3-5-8(6-4-7)12(15)16/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUABAXAUVLRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377393 | |

| Record name | dimethyl 2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4033-88-9 | |

| Record name | dimethyl 2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.